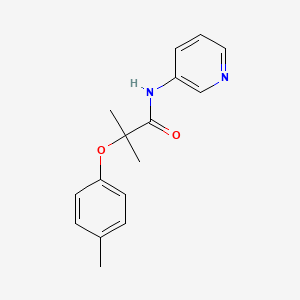
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide, also known as MP-10, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and play a crucial role in modulating inflammation and immune responses. The selective activation of CB2 receptors by MP-10 has shown promising results in various preclinical models of inflammatory and autoimmune diseases.
Mecanismo De Acción
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide selectively activates CB2 receptors, which are primarily found in immune cells. CB2 receptor activation leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the reduction of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and immune responses in various preclinical models of inflammatory and autoimmune diseases. It has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain. This compound does not have any significant effects on the central nervous system, making it a promising therapeutic agent for the treatment of inflammatory and autoimmune diseases without the psychoactive effects associated with CB1 receptor activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in inflammation and immune responses. However, this compound is not suitable for studying the role of CB1 receptors, as it does not activate CB1 receptors. This compound also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has shown promising results in various preclinical models of inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential of this compound as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases, should be explored. The development of more potent and selective CB2 receptor agonists could also lead to the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide involves the reaction of 4-methylphenol with 3-pyridinecarboxylic acid to form 4-methylphenyl 3-pyridyl ketone. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to form 2-methyl-2-(4-methylphenyl)-3-pyridylpropan-1-one. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
2-methyl-2-(4-methylphenoxy)-N-3-pyridinylpropanamide has been extensively studied in various preclinical models of inflammatory and autoimmune diseases. It has shown promising results in reducing inflammation and immune responses in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been shown to reduce pain and inflammation in models of neuropathic pain and cancer-induced bone pain.
Propiedades
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-14(9-7-12)20-16(2,3)15(19)18-13-5-4-10-17-11-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIOOFOMZFMPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6103256.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B6103283.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6103300.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6103316.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)
![1-(methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6103364.png)
